2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that contains both a thiophene and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 3-thiophenecarboxaldehyde with ethyl hydrazine to form the pyrazole ring, followed by alkylation with ethyl bromide to introduce the ethyl group. The final step involves the reduction of the resulting compound to form the ethan-1-ol group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted thiophene and pyrazole derivatives.
Scientific Research Applications
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxaldehyde.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as 3,5-dimethylpyrazole.
Uniqueness
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-10-7-11(9-3-6-15-8-9)12-13(10)4-5-14/h3,6-8,14H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDKEDMUSNHNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCO)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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